6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known by its chemical name, CPI-444. In
Wirkmechanismus
The mechanism of action of CPI-444 involves the inhibition of the adenosine A2A receptor, which is expressed on various immune cells, including T cells and natural killer cells. Adenosine is a molecule that is produced in high concentrations in the tumor microenvironment, where it suppresses the immune response and promotes tumor growth. By inhibiting the A2A receptor, CPI-444 can block the immunosuppressive effects of adenosine, leading to enhanced anti-tumor immunity.
Biochemical and Physiological Effects:
In preclinical studies, CPI-444 has been shown to enhance the anti-tumor immune response in various cancer models, including melanoma, lung cancer, and colorectal cancer. CPI-444 treatment leads to increased infiltration of T cells and natural killer cells into the tumor microenvironment, as well as increased cytokine production and tumor cell death. CPI-444 has also been shown to synergize with other cancer immunotherapies, such as checkpoint inhibitors, leading to improved therapeutic outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-444 is its high potency and selectivity for the adenosine A2A receptor, which makes it a valuable tool for studying the role of this receptor in cancer immunotherapy. However, one limitation of CPI-444 is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for CPI-444 in preclinical and clinical settings.
Zukünftige Richtungen
For CPI-444 research include the optimization of dosing and treatment regimens, as well as the development of more potent and selective adenosine A2A receptor inhibitors. Additionally, further studies are needed to determine the efficacy of CPI-444 in combination with other cancer immunotherapies, such as checkpoint inhibitors and CAR T cell therapy. Finally, clinical trials are needed to determine the safety and efficacy of CPI-444 in human patients with cancer.
Synthesemethoden
The synthesis method of CPI-444 involves the reaction of 6-chloro-2-fluoronicotinic acid with 2-(cyclopropylmethoxy)ethylamine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to form the final compound, CPI-444. This synthesis method has been optimized for high yield and purity, making CPI-444 a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been shown to have potential applications in medical research, specifically in the field of cancer immunotherapy. CPI-444 is a potent and selective inhibitor of the adenosine A2A receptor, which plays a crucial role in regulating the immune response. By inhibiting this receptor, CPI-444 can enhance the anti-tumor immune response, making it a promising candidate for cancer immunotherapy.
Eigenschaften
IUPAC Name |
6-chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-10-4-3-9(11(14)16-10)12(17)15-5-6-18-7-8-1-2-8/h3-4,8H,1-2,5-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRONNPBXXAKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCNC(=O)C2=C(N=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.